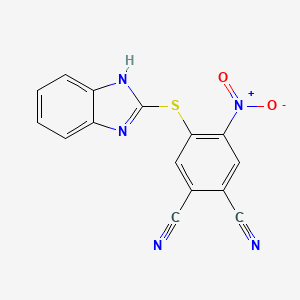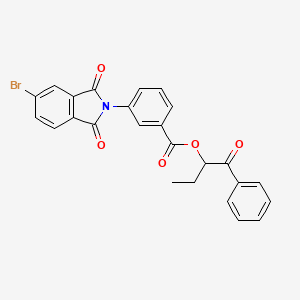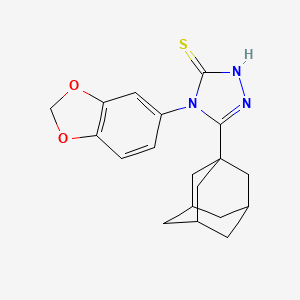![molecular formula C17H17NO4 B10879234 6,7-dimethoxy-3-[(3-methylphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B10879234.png)
6,7-dimethoxy-3-[(3-methylphenyl)amino]-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-3-[(3-methylphenyl)amino]-2-benzofuran-1(3H)-one is a complex organic compound that belongs to the benzofuran class of heterocyclic compounds. Benzofurans are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound is characterized by its unique structure, which includes methoxy groups and an amino group attached to a benzofuran core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3-[(3-methylphenyl)amino]-2-benzofuran-1(3H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with specific reagents can lead to the formation of the desired benzofuran derivative .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of catalysts, solvents, and specific reaction conditions to facilitate the cyclization and functionalization processes. The exact details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-3-[(3-methylphenyl)amino]-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzofuran derivatives.
Substitution: The methoxy and amino groups can participate in substitution reactions, leading to the formation of various substituted benzofuran derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzofuran derivatives.
Scientific Research Applications
6,7-Dimethoxy-3-[(3-methylphenyl)amino]-2-benzofuran-1(3H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-3-[(3-methylphenyl)amino]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives such as:
Uniqueness
What sets 6,7-dimethoxy-3-[(3-methylphenyl)amino]-2-benzofuran-1(3H)-one apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of methoxy and amino groups on the benzofuran core makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H17NO4 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
6,7-dimethoxy-3-(3-methylanilino)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C17H17NO4/c1-10-5-4-6-11(9-10)18-16-12-7-8-13(20-2)15(21-3)14(12)17(19)22-16/h4-9,16,18H,1-3H3 |
InChI Key |
AJCMWAGXSFFWEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2C3=C(C(=C(C=C3)OC)OC)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Biphenyl-4-yl)-2-[(2,2-dimethylpropanoyl)amino]thiophene-3-carboxylic acid](/img/structure/B10879151.png)
![N'-[(3Z)-5-bromo-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-4-(dimethylamino)benzohydrazide](/img/structure/B10879158.png)
![methyl [(4Z)-1-(4-fluorophenyl)-5-oxo-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10879170.png)

![7,8-dimethoxy-2-(4-phenoxyphenyl)-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B10879190.png)
![2-methyl-N'-[(quinolin-2-ylsulfanyl)acetyl]benzohydrazide](/img/structure/B10879195.png)
![2-(3-nitrophenyl)-2-oxoethyl 1,3-dioxo-2-[3-(quinoxalin-2-yl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B10879198.png)
![2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B10879203.png)
![(2Z)-2-(4-butoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B10879204.png)

![N-(2,5-dimethoxyphenyl)-2-[(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10879218.png)

![(2E)-N-[(2,4-dimethyl-6-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B10879241.png)
![N-{2-[(5-Nitropyridin-2-YL)amino]ethyl}-2-[(1-phenyl-1,2,4-triazol-3-YL)sulfanyl]acetamide](/img/structure/B10879246.png)
